2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrimidine core substituted with 5,6-dimethyl and 7-oxo groups. A thioether (-S-) linkage connects the heterocyclic core to an acetamide moiety, which is further substituted with an ortho-tolyl (o-tolyl) group. Its design aligns with agrochemical and pharmacological scaffolds, particularly those targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-9-6-4-5-7-12(9)17-13(22)8-24-16-20-19-15-18-14(23)10(2)11(3)21(15)16/h4-7H,8H2,1-3H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXYJNERLBXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 891129-40-1) is a member of the triazolo-pyrimidine family. This class of compounds has gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This article provides a comprehensive overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N5O2S , with a molecular weight of approximately 357.4 g/mol . Its structure features a triazolo-pyrimidine core linked to a thioether and an acetamide functional group. The presence of these functional groups contributes to its biological reactivity and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with a similar triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 3.04 to 6.52 µM , indicating potent activity against these cell lines .
- Mechanistic studies suggest that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase. For example, some derivatives have been reported to increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Antibacterial Activity
The antibacterial efficacy of triazolo-pyrimidine derivatives has also been explored:
- Compounds similar to this compound have demonstrated significant activity against various pathogenic bacteria. In particular, studies have shown effectiveness against Gram-positive and Gram-negative strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable:
- It has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are crucial in various metabolic pathways. The inhibitory effects observed surpass those of conventional medicines .
Case Studies and Research Findings
The biological activity of this compound can be attributed to:
- Interaction with Target Receptors : The compound can form hydrogen bonds with target enzymes or receptors due to its structural features.
- Induction of Apoptosis : It promotes apoptotic pathways through upregulation of pro-apoptotic factors like Bax.
- Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints, particularly G2/M phase.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit potent antimicrobial effects. The compound has been evaluated for its efficacy against various pathogens. For instance, studies indicate that related compounds show significant activity against fungal strains such as Candida species and bacteria like Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of cellular processes through enzyme inhibition.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers . The structure–activity relationship (SAR) analysis suggests that modifications in the chemical structure can enhance its potency against specific cancer types.
Enzyme Inhibition
The compound is believed to act as an inhibitor for various enzymes critical to metabolic pathways. Notable targets include:
- Carbonic Anhydrase : Inhibition can affect pH regulation and fluid balance in tissues.
- Alkaline Phosphatase : This enzyme is involved in dephosphorylation processes crucial for cellular signaling .
These inhibitory effects may contribute to the compound's therapeutic potential in treating diseases where these enzymes play a pivotal role.
Synthetic Approaches
The synthesis of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : To form the thioamide linkage.
- Cyclization Techniques : To construct the triazolo-pyrimidine framework.
These synthetic methods are crucial for optimizing yield and purity for subsequent biological testing .
In Vitro Studies on Anticancer Activity
A study published in MDPI evaluated various triazolo derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with similar scaffolds exhibited IC50 values ranging from 8 to 12 µg/mL, suggesting moderate to high potency . Further investigation into the apoptotic pathways revealed that these compounds could induce cell death through both intrinsic and extrinsic mechanisms.
Antimicrobial Efficacy Assessment
Another significant study assessed the antimicrobial properties of triazolo derivatives against clinical isolates of Candida. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole . This highlights the potential of these compounds as alternatives or adjuncts to existing treatments.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrimidine Derivatives
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide): Core: [1,2,4]triazolo[1,5-a]pyrimidine. Substituents: Sulfonamide (-SO₂NH-) linkage at position 2; 5-methyl and N-(2,6-difluorophenyl) groups. Application: Herbicide targeting acetolactate synthase (ALS) in plants .
- 843622-18-4 (2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide): Core: 1,2,4-triazole. Substituents: Thioether-linked acetamide with 3-methoxyphenyl and pyridinyl groups. The 3-methoxyphenyl substituent may enhance π-π interactions compared to the target’s o-tolyl group .
Acetamide-Linked Heterocycles
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Core: Oxazolidinone-linked acetamide. Substituents: Methoxy and N-(2,6-dimethylphenyl) groups. Application: Fungicide targeting oomycete pathogens . Comparison: The absence of a fused heterocyclic system in oxadixyl simplifies its pharmacokinetic profile but limits target specificity compared to the triazolo-pyrimidine scaffold.
- 618427-68-2 (2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide): Core: Thieno[2,3-d]pyrimidine. Substituents: Thioether-linked acetamide with p-tolyl and dihydrothieno-pyrimidine groups. Comparison: The thieno-pyrimidine core introduces sulfur into the fused ring system, which may alter electronic properties and metabolic stability compared to the target’s triazolo-pyrimidine .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thioether vs.
- Ortho vs. Para Substitutions : The o-tolyl group in the target compound introduces steric hindrance near the acetamide nitrogen, which could hinder binding to planar active sites compared to p-tolyl derivatives like 618427-68-2 .
- Heterocyclic Core Variations: Thieno-pyrimidines (e.g., 618427-68-2) exhibit distinct electronic properties due to sulfur in the fused ring, possibly influencing redox stability or metabolic pathways relative to triazolo-pyrimidines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution at the thiol group of the triazolopyrimidine core. A typical approach involves refluxing 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (or analogous precursors) with halogenated acetamide derivatives in glacial acetic acid for 2–4 hours . For higher yields, consider using ethanol with catalytic piperidine at 0–5°C to control exothermic reactions and minimize side products .
- Key Parameters :
| Parameter | Condition 1 (Acetic Acid) | Condition 2 (Ethanol/Piperidine) |
|---|---|---|
| Solvent | Glacial acetic acid | Ethanol |
| Catalyst | None | Piperidine |
| Temp. | Reflux (~110°C) | 0–5°C |
| Time | 2–4 hours | 2 hours |
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., methyl groups at C5/C6 of the pyrimidine ring and the o-tolyl acetamide moiety) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected m/z ~420–430 for CHNOS).
- X-ray Crystallography : Resolve crystal structures to verify bond angles and spatial arrangement of functional groups, as demonstrated for structurally similar triazolopyrimidines .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Screen for antimicrobial or enzyme-inhibitory activity using:
- Microdilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µM .
- Kinase Inhibition : Assess binding affinity to kinases (e.g., CDK2, EGFR) via fluorescence polarization or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis and reduce batch variability?
- Methodology : Apply DoE to identify critical factors (e.g., solvent polarity, temperature, stoichiometry). For example:
- Central Composite Design : Vary molar ratios of triazolopyrimidine thiol to acetamide (1:1 to 1:1.5) and temperature (70–120°C) to model yield outcomes .
- Response Surface Analysis : Use software (e.g., JMP, Minitab) to predict optimal conditions and reduce impurities.
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Address variability by:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds in parallel.
- Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with activity measurements .
- Computational Docking : Compare binding modes of the compound with target proteins (e.g., triazolopyrimidines in kinase pockets) to explain potency differences .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology : Systematically modify substituents and evaluate effects:
- Pyrimidine Ring : Replace dimethyl groups with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions .
- Acetamide Linker : Introduce electron-withdrawing groups (e.g., -NO) on the o-tolyl ring to modulate electronic effects .
- Thioether Bridge : Substitute sulfur with selenium to assess redox-sensitive activity .
Q. What analytical challenges arise in stability testing under physiological conditions?
- Methodology : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor via HPLC for hydrolysis of the thioether or acetamide bonds .
- Photodegradation : Expose to UV light (λ = 254 nm) to assess susceptibility to radical-mediated breakdown .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Resolution : Re-evaluate purity via DSC (differential scanning calorimetry) to detect polymorphic forms. For example:
- LogP Analysis : Experimental logP (~2.5) suggests moderate lipophilicity, but discrepancies may arise from amorphous vs. crystalline states .
- Co-solvent Systems : Use PEG-400/water mixtures to enhance solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
